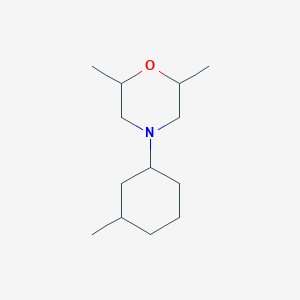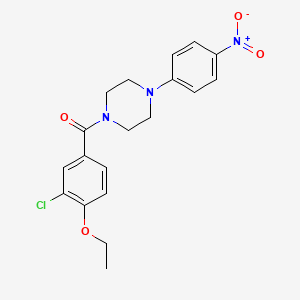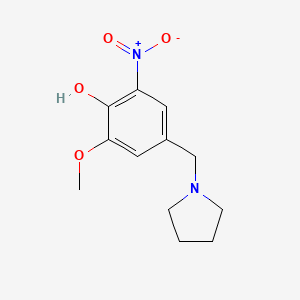
1-(4-propylbenzoyl)-4-(2-pyridinyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-propylbenzoyl)-4-(2-pyridinyl)piperazine, commonly known as P4P, is a chemical compound that belongs to the class of piperazine derivatives. It has been the subject of extensive research due to its potential applications in the field of medicinal chemistry. P4P is known to exhibit a range of biological activities, including anti-inflammatory, anticonvulsant, and analgesic effects. In
作用机制
The exact mechanism of action of P4P is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin and dopamine. P4P has also been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in learning and memory.
Biochemical and Physiological Effects:
P4P has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of inflammatory mediators such as prostaglandins and cytokines. P4P has also been shown to have anticonvulsant effects by modulating the activity of ion channels involved in the generation of epileptic seizures. Additionally, P4P has been shown to have analgesic effects by modulating the activity of pain pathways in the central nervous system.
实验室实验的优点和局限性
One advantage of using P4P in lab experiments is its ability to exhibit a range of biological activities, making it a versatile compound for studying various disease models. However, one limitation of using P4P in lab experiments is its potential toxicity, which can limit its use in vivo. Additionally, the synthesis of P4P can be challenging and time-consuming, which can limit its availability for research purposes.
未来方向
There are several future directions for research on P4P. One area of research is the development of more efficient synthesis methods for P4P, which can increase its availability for research purposes. Another area of research is the identification of the exact mechanism of action of P4P, which can provide insight into its potential therapeutic applications. Additionally, further studies are needed to determine the safety and toxicity profile of P4P, which can inform its potential use in clinical settings.
合成方法
The synthesis of P4P can be achieved through a multi-step process involving the reaction of 4-propylbenzoyl chloride with 2-pyridylpiperazine in the presence of a base catalyst. The resulting product is then purified using various techniques such as recrystallization or column chromatography. The purity of the final product can be confirmed using analytical techniques such as NMR spectroscopy or mass spectrometry.
科学研究应用
P4P has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anticonvulsant, and analgesic effects. P4P has also been studied for its potential use as a therapeutic agent for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and epilepsy.
属性
IUPAC Name |
(4-propylphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-2-5-16-7-9-17(10-8-16)19(23)22-14-12-21(13-15-22)18-6-3-4-11-20-18/h3-4,6-11H,2,5,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLBCEOUQUVRST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-fluorophenyl)-N'-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5230594.png)


![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5230607.png)


![4-methoxy-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5230623.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]quinoline](/img/structure/B5230631.png)
![diethyl {[(4-isopropylphenyl)amino]methylene}malonate](/img/structure/B5230653.png)



![1-(2,3-dihydro-1H-inden-2-yl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5230690.png)
![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2,5-dichlorobenzamide](/img/structure/B5230700.png)